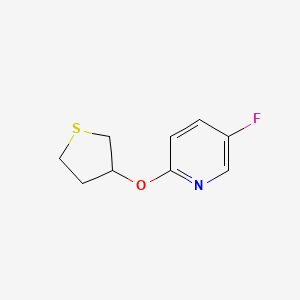

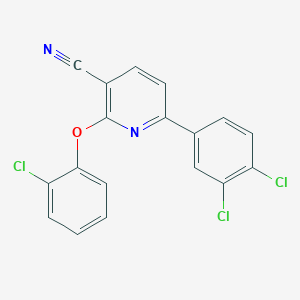

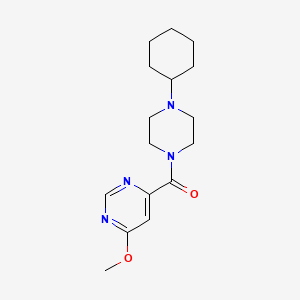

2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile (2C6PDPC) is an organic compound that has been studied for its potential applications in various scientific fields. This compound is a substituted pyridine derivative that has two chlorine atoms attached to the phenyl ring. It has shown promising results in scientific research, and its potential applications range from medicinal chemistry to drug development.

Scientific Research Applications

Structural and Optical Characteristics

Pyridine derivatives, including compounds similar to 2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile, have been extensively studied for their structural and optical properties. For instance, Zedan, El-Taweel, and El-Menyawy (2020) examined the structural, optical, and diode characteristics of two pyridine derivatives. Their study revealed the monoclinic polycrystalline nature and indirect optical energy gaps of these compounds, suggesting potential applications in photonic and electronic devices (Zedan et al., 2020).

Synthesis and Characterization

The synthesis and characterization of pyridine scaffolds are crucial for understanding their chemical behavior and potential applications. Sroor (2019) synthesized new pyrrolo[2,3-b]pyridine scaffolds, demonstrating the versatility and potential biological activity of such compounds (Sroor, 2019).

Molecular Docking and In Vitro Screening

Compounds like this compound are also subjects of molecular docking and in vitro screening. Flefel et al. (2018) prepared a series of pyridine derivatives and subjected them to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This suggests potential applications in drug discovery and molecular biology (Flefel et al., 2018).

Spectroscopic, Structural, Thermal, and Antimicrobial Studies

The study of spectroscopic, structural, and thermal characteristics, along with antimicrobial properties, is another key research area. Sadeek et al. (2015) explored these aspects in pyridine derivatives, contributing to a better understanding of their physical properties and potential applications in antimicrobial treatments (Sadeek et al., 2015).

Ultrasound-Assisted Synthesis and Corrosion Inhibition

Dandia et al. (2013) demonstrated the use of ultrasound-assisted synthesis for pyrazolopyridine derivatives and investigated their effects as corrosion inhibitors. This highlights the potential of pyridine derivatives in materials science, particularly in protecting metals against corrosion (Dandia et al., 2013).

X-ray and Spectroscopic Analysis

The structural elucidation through X-ray and spectroscopic methods is fundamental in understanding the chemical nature of pyridine derivatives. Tranfić et al. (2011) performed such an analysis on a pyridine derivative, contributing to the knowledge of its structural features and potential applications in various fields (Tranfić et al., 2011).

Antimicrobial and Antioxidant Activities

The exploration of antimicrobial and antioxidant activities of pyridine derivatives is a significant area of research. Lagu and Yejella (2020) synthesized novel pyridine derivatives and evaluated their antimicrobial and antioxidant activities, suggesting their potential in medical and pharmaceutical applications (Lagu & Yejella, 2020).

Properties

IUPAC Name |

2-(2-chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3N2O/c19-13-7-5-11(9-15(13)21)16-8-6-12(10-22)18(23-16)24-17-4-2-1-3-14(17)20/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUCYQGNWQSMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2511930.png)

![N-[(4-Methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2511931.png)

![N-(cyanomethyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2511933.png)

![8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one](/img/structure/B2511936.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)

![N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2511943.png)